molecular formula C10H11F B3315708 3-(2-Fluoro-4-methylphenyl)-1-propene CAS No. 951894-48-7

3-(2-Fluoro-4-methylphenyl)-1-propene

Cat. No.: B3315708
CAS No.: 951894-48-7
M. Wt: 150.19 g/mol
InChI Key: ASGGYJKROBUNRI-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-1-propene is an α-olefin derivative featuring a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a methyl group at the para-position (C4). This compound serves as a monomer in polymer synthesis and may act as an intermediate in organic reactions. The fluorine atom introduces electron-withdrawing effects, while the methyl group contributes steric bulk and weak electron-donating properties.

Properties

IUPAC Name

2-fluoro-4-methyl-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGGYJKROBUNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)-1-propene typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with a suitable reagent to form the corresponding alcohol, followed by dehydration to yield the desired propene derivative. Common reagents used in these reactions include Grignard reagents and strong acids for the dehydration step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to significant biological effects. The pathways involved may include modulation of enzyme activity and receptor binding, resulting in various physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 3-(2-Fluoro-4-methylphenyl)-1-propene with analogs differing in substituent type, position, or functional groups:

Compound Name Substituents (Phenyl Ring) Key Features Applications/Properties References
This compound 2-F, 4-CH₃ Electron-withdrawing F, weakly donating CH₃; balanced steric/electronic effects Polymer monomer, synthetic intermediate
3-(1-Adamantyl)-1-propene 1-Adamantyl Bulky adamantyl group; high steric hindrance Forms thermally stable α-olefin copolymers
3-(4-Fluorophenyl)-1-propene 4-F Electron-withdrawing F at para; planar structure Potential monomer for conductive polymers
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene 3-F, 4-CH₃, 2-Cl Electron-withdrawing F and Cl; increased reactivity Reactive intermediate in organohalide synthesis
3-(3-Fluoro-4-methoxyphenyl)-1-propene 3-F, 4-OCH₃ Methoxy (electron-donating) vs. methyl; altered solubility Studied for electronic applications
Key Observations:
  • Substituent Position : Fluorine at ortho (C2) in the target compound may reduce conjugation compared to para-fluorinated analogs (e.g., 3-(4-fluorophenyl)-1-propene), impacting electronic properties .
  • Steric Effects : The adamantyl group in 3-(1-adamantyl)-1-propene introduces significant steric hindrance, leading to lower polymerization rates but higher thermal stability in copolymers . In contrast, the methyl group in the target compound offers moderate bulk without severely hindering reactivity.
  • Electron Effects : Methoxy (OCH₃) in 3-(3-fluoro-4-methoxyphenyl)-1-propene enhances solubility in polar solvents compared to the target compound’s methyl group .

Polymerization Behavior and Material Properties

  • Adamantane Copolymers : 3-(1-adamantyl)-1-propene forms copolymers with ethene and propene, exhibiting high glass transition temperatures (Tg) due to rigid adamantane moieties .
  • Phenyl-Substituted Analogs : 3-phenyl-1-propene copolymers (e.g., with styrene) demonstrate lower Tg values than adamantane derivatives but better flexibility . The target compound’s fluoromethylphenyl group may balance rigidity and processability.
  • Halogen Influence : Chlorinated analogs (e.g., 2-chloro-3-(3-fluoro-4-methylphenyl)-1-propene) show higher reactivity in nucleophilic substitutions, whereas fluorine’s stability favors controlled polymerization .

Biological Activity

3-(2-Fluoro-4-methylphenyl)-1-propene is an organic compound notable for its unique structural characteristics, including a fluorine atom and a methyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F, and its structure can be represented as follows:

C6H4(F)(CH3)C=C(CH2)\text{C}_6\text{H}_4(\text{F})(\text{CH}_3)-\text{C}=\text{C}(\text{CH}_2)

This compound's structure allows it to engage in various chemical reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially improving pharmacokinetic properties. The propene chain may facilitate addition reactions, allowing for further modifications that can enhance biological efficacy.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on fluorinated analogs have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 mg/mL to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
This compoundTBDTBD
Pyrrolidine Derivatives0.0039 - 0.025S. aureus, E. coli
Other Fluorinated CompoundsVariesVarious Gram-positive/negative

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit selective toxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antibacterial properties of a series of fluorinated compounds, including derivatives of this compound. The results showed that these compounds inhibited bacterial growth effectively, with specific attention to their mechanisms involving disruption of bacterial cell membranes.

Case Study 2: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic effects of fluorinated propene derivatives on breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting a promising avenue for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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